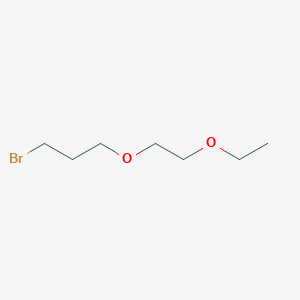

1-Bromo-3-(2-ethoxyethoxy)propane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

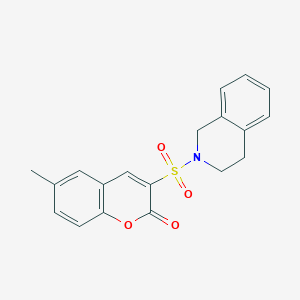

“1-Bromo-3-(2-ethoxyethoxy)propane” is a chemical compound with the molecular formula C7H15BrO2 . It has an average mass of 211.097 Da and a monoisotopic mass of 210.025528 Da .

Molecular Structure Analysis

The InChI code for “1-Bromo-3-(2-ethoxyethoxy)propane” is 1S/C7H15BrO2/c1-2-9-6-7-10-5-3-4-8/h2-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Bromo-3-(2-ethoxyethoxy)propane is recognized for its role as an electrophilic or nucleophilic hydroxypropylation reagent, showcasing its versatility in organic synthesis. It is prepared from 3-bromo-1-propanol and Ethyl Vinyl Ether using dichloroacetic acid as a crucial catalyst, yielding a high 92% product. This reagent, characterized by its solubility in common organic solvents and colorless liquid form, is essential in synthesizing various organic compounds due to its reactivity and ease of handling (H. Schostarez, 2001).

Environmental Remediation

The compound has been implicated in environmental remediation efforts, particularly in the aerobic biodegradation of hazardous substances. For instance, ethane or propane gases, related to the chemical structure of 1-Bromo-3-(2-ethoxyethoxy)propane, significantly stimulate the biodegradation of 1,2-dibromoethane in groundwater when combined with inorganic nutrients. This application highlights the potential for using such compounds in situ remediation strategies to degrade carcinogenic substances to below the maximum contaminant levels (Paul B. Hatzinger et al., 2015).

Electrophilic Reactions and Polymerization

Electrochemical carbon-skeleton rearrangement catalyzed by hydrophobic vitamin B12 in nonaqueous media presents another fascinating application. The electrolysis of related compounds demonstrates the potential for molecular rearrangements leading to valuable products in synthetic chemistry (Y. Murakami et al., 1985). Furthermore, the synthesis of polymers with hydrophilic and hydrophobic side chains using catalyst-transfer condensation polymerization emphasizes the compound's utility in creating advanced materials with specific properties (T. Yokozawa et al., 2007).

Fire Extinguishing Applications

1-Bromo-1-propane, closely related to 1-Bromo-3-(2-ethoxyethoxy)propane, has been evaluated for its fire extinguishing capabilities, demonstrating that small amounts significantly enhance the extinguishing ability of nitrogen gas mixtures. This application reveals its potential as an effective component in fire suppression systems (Yong Zou et al., 2001).

Mecanismo De Acción

Target of Action

1-Bromo-3-(2-ethoxyethoxy)propane is a chemical compound with the molecular formula C7H15BrO2 Similar compounds, such as bromoalkanes, typically target carbon atoms in organic molecules during reactions .

Mode of Action

Bromoalkanes, a related class of compounds, are known to participate in nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with the bromine atom of the bromoalkane. This interaction results in the replacement of the bromine atom with the nucleophile .

Biochemical Pathways

Bromoalkanes can participate in various organic reactions, including elimination reactions . In these reactions, a base removes a proton from the carbon atom adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .

Propiedades

IUPAC Name |

1-bromo-3-(2-ethoxyethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO2/c1-2-9-6-7-10-5-3-4-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZRCYSFVZGGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2984371.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2984373.png)

![N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2984374.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)

![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2984392.png)